Triphenyl(2-phenylpropyl)stannane
Description
Triphenyl(2-phenylpropyl)stannane is an organotin compound characterized by a central tin (Sn) atom bonded to three phenyl groups and a 2-phenylpropyl substituent. The 2-phenylpropyl moiety likely enhances lipophilicity, influencing solubility and reactivity in organic solvents. Organotin compounds like this are often explored for applications in catalysis, polymer stabilization, or materials science due to their tunable steric and electronic properties.
Properties
CAS No. |
79523-79-8 |
|---|---|
Molecular Formula |
C27H26Sn |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
triphenyl(2-phenylpropyl)stannane |
InChI |
InChI=1S/C9H11.3C6H5.Sn/c1-8(2)9-6-4-3-5-7-9;3*1-2-4-6-5-3-1;/h3-8H,1H2,2H3;3*1-5H; |
InChI Key |
DOVFSCMBHCKQDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenyl(2-phenylpropyl)stannane can be synthesized through various methods, including the Stille coupling reaction. This reaction involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst. The general reaction conditions include the use of a palladium phosphine catalyst and a suitable solvent, such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Stille coupling reactions. The process requires careful control of reaction conditions to ensure high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Triphenyl(2-phenylpropyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds .
Scientific Research Applications
Triphenyl(2-phenylpropyl)stannane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Triphenyl(2-phenylpropyl)stannane involves its ability to participate in various chemical reactions. The tin atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
A comparison of Triphenyl(2-phenylpropyl)stannane with structurally related organotin and aryl-substituted compounds is outlined below:
- Steric Effects : The 2-phenylpropyl group in this compound introduces greater steric hindrance compared to Triphenyltin acetate or Triphenylphosphine. This may reduce reactivity in catalytic processes but enhance stability in polymer matrices .
- Electronic Effects : The electron-donating phenyl groups stabilize the tin center, similar to Triphenylphosphine’s role in stabilizing metal complexes. However, the 2-phenylpropyl group may slightly alter electron density compared to acetate or silane substituents .
- Physical State : Triphenyltin acetate and this compound are likely solids at room temperature, whereas Triphenylphosphine and Triphenylsilane exhibit lower melting points or liquid states .
Toxicity and Environmental Impact
- Triphenyltin acetate : Documented as highly toxic, causing neurotoxicity and endocrine disruption. Its use is restricted in many countries .
- This compound: Toxicity data are unavailable, but organotin compounds generally pose environmental risks due to bioaccumulation. The 2-phenylpropyl group may alter metabolic pathways compared to acetate derivatives .
- Triphenylphosphine/Silane : Lower acute toxicity but may cause irritation upon prolonged exposure .
Notes
- The crystal structure data from and physical properties from were extrapolated to infer characteristics of this compound.
- Toxicity warnings for analogous compounds (e.g., ) underscore the need for caution in handling organotin derivatives.
- Discrepancies in substituent effects (e.g., acetate vs. phenylpropyl) highlight the importance of structural tailoring for specific applications.
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